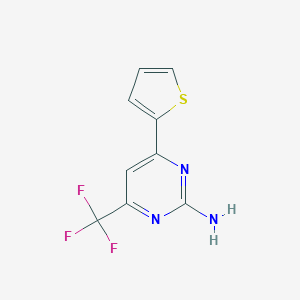

4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinamine

Description

Properties

IUPAC Name |

4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3S/c10-9(11,12)7-4-5(14-8(13)15-7)6-2-1-3-16-6/h1-4H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPBAGSLQYJRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC(=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304328 | |

| Record name | 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396-63-4 | |

| Record name | NSC165424 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of 4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinamine: A Key Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The trifluoromethyl-pyrimidine scaffold is a privileged structure found in numerous biologically active molecules, particularly kinase inhibitors. This document, intended for researchers, chemists, and drug development professionals, details the primary and most efficient synthetic pathway, explores the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses critical parameters for process optimization. The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Trifluoromethylated Pyrimidines

The pyrimidine ring is a fundamental heterocyclic motif, forming the core of nucleobases uracil, thymine, and cytosine. In medicinal chemistry, its derivatives are renowned for a vast spectrum of pharmacological activities. The strategic introduction of a trifluoromethyl (-CF3) group onto this scaffold profoundly enhances its drug-like properties. The -CF3 group is a powerful bioisostere for a methyl or ethyl group but possesses unique electronic properties; its high electronegativity and lipophilicity can improve metabolic stability, increase binding affinity to target proteins, and enhance cell membrane permeability.[1]

Consequently, 2-aminopyrimidine derivatives featuring a trifluoromethyl group, such as the target molecule this compound, are highly sought-after intermediates in the synthesis of targeted therapeutics. This guide elucidates the most robust and widely adopted method for its synthesis: a cyclocondensation reaction.

Retrosynthetic Analysis and Core Synthetic Strategy

From a retrosynthetic perspective, the most logical disconnection of the target 2-aminopyrimidine ring occurs at the N1-C6 and N3-C4 bonds. This approach identifies two primary synthons: a nitrogen-containing nucleophile (guanidine) and a 1,3-dielectrophile. The 1,3-dielectrophile required is a β-diketone functionalized with the thiophene and trifluoromethyl moieties.

This analysis establishes the primary forward synthesis: a cyclocondensation reaction between 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione and guanidine hydrochloride .[2] This method is efficient, convergent, and relies on readily available starting materials.

Synthesis of the Key Intermediate: 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione

The cornerstone of this synthesis is the β-diketone intermediate. Its preparation is most effectively achieved via a Claisen condensation reaction.

Mechanism Insight

The Claisen condensation involves the acylation of a ketone (2-acetylthiophene) with an ester (ethyl trifluoroacetate) in the presence of a strong base, typically sodium hydride (NaH) or sodium ethoxide (NaOEt). The base deprotonates the α-carbon of the ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-diketone.[3]

Experimental Protocol: Claisen Condensation

Materials:

| Reagent | CAS Number | Molecular Weight | Role |

|---|---|---|---|

| 2-Acetylthiophene | 88-15-3 | 126.17 g/mol | Ketone Source |

| Ethyl trifluoroacetate | 383-63-1 | 142.08 g/mol | Acylating Agent |

| Sodium Hydride (60% disp.) | 7646-69-7 | 24.00 g/mol | Base |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Solvent |

| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 g/mol | Quenching Agent |

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 eq.) suspended in anhydrous THF.

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-acetylthiophene (1.0 eq.) in anhydrous THF via the dropping funnel. Allow the mixture to stir at room temperature for 1 hour. Expertise Note: The slow addition and controlled temperature are crucial to manage the exothermic reaction and prevent side reactions.

-

Acylation: Re-cool the mixture to 0 °C. Add ethyl trifluoroacetate (1.1 eq.) dropwise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by pouring it into a beaker of ice-water. Acidify the aqueous mixture to pH ~3 with 1M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione as a yellow oil or low-melting solid.[4][5]

Core Synthesis: Cyclocondensation to Form the Pyrimidine Ring

With the key β-diketone in hand, the final pyrimidine ring is constructed in a one-pot cyclocondensation reaction with guanidine.

Mechanism Insight

The reaction proceeds through a well-established pathway for pyrimidine synthesis.[6]

-

Nucleophilic Attack: The guanidine, acting as a binucleophile, attacks one of the carbonyl carbons of the β-diketone. The attack preferentially occurs at the more electrophilic carbonyl adjacent to the electron-withdrawing -CF3 group.

-

Intramolecular Cyclization: The initial adduct undergoes an intramolecular condensation. The terminal amino group of the guanidine moiety attacks the remaining carbonyl group.

-

Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of two water molecules) under the reaction conditions to form the stable, aromatic pyrimidine ring. The use of a base like sodium ethoxide facilitates the deprotonation of guanidine hydrochloride to its free base form, which is the active nucleophile.[7]

Experimental Protocol: Pyrimidine Formation

Materials:

| Reagent | CAS Number | Molecular Weight | Role |

|---|---|---|---|

| 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione | 72236-50-1 | 222.18 g/mol | Dielectrophile |

| Guanidine Hydrochloride | 50-01-1 | 95.53 g/mol | Nitrogen Source |

| Sodium Ethoxide | 141-52-6 | 68.05 g/mol | Base |

| Anhydrous Ethanol | 64-17-5 | 46.07 g/mol | Solvent |

Procedure:

-

Preparation: To a round-bottom flask, add 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (1.0 eq.), guanidine hydrochloride (1.2 eq.), and anhydrous ethanol.

-

Reaction: Add sodium ethoxide (1.2 eq.) to the mixture. Trustworthiness Note: The base must be added to liberate the free guanidine from its hydrochloride salt. Using an equivalent amount ensures the reaction proceeds efficiently.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Precipitation: Add water to the residue. The crude product should precipitate out of the solution. If necessary, neutralize with a small amount of dilute acetic acid.

-

Isolation & Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.[2]

Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Physicochemical and Spectroscopic Data of the Final Product

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₉H₆F₃N₃S |

| Molecular Weight | 261.23 g/mol |

| Melting Point | 164-166 °C[2] |

| ¹H NMR (CDCl₃, δ ppm) | 7.63 (dd, 1H, Thienyl-H5), 7.50 (s, 1H, Pyrimidine-H5), 7.48 (dd, 1H, Thienyl-H3), 7.17 (dd, 1H, Thienyl-H4), 5.40 (br s, 2H, -NH₂)[2] |

| ¹³C NMR (CDCl₃, δ ppm) | 163.5, 161.9, 158.2 (q), 140.9, 130.6, 128.9, 128.3, 121.8 (q), 104.9[2] |

| ¹⁹F NMR (CDCl₃, δ ppm) | -69.5[2] |

| Mass Spec (EI, m/z) | 261 (M⁺) |

Data is referenced from the synthesis of the isomeric 6-(thien-2-yl) compound, which provides a highly accurate proxy for expected values.[2]

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step sequence involving a Claisen condensation followed by a cyclocondensation with guanidine. This methodology is scalable, high-yielding, and utilizes commercially available reagents, making it highly valuable for academic research and industrial drug development. The strategic incorporation of the thiophene and trifluoromethyl moieties into the 2-aminopyrimidine core creates a versatile building block, poised for further functionalization in the pursuit of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and characterization of this important compound.

References

-

Title: Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety Source: Frontiers in Chemistry, 2022 URL: [Link]

-

Title: Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones Source: Journal of the Brazilian Chemical Society, 2007 URL: [Link]

-

Title: Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles Source: Beilstein Journal of Organic Chemistry, via PubMed Central URL: [Link]

-

Title: Biginelli Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: 4,4,4-Trifluoro-1-thiophen-2-yl-butane-1,3-dione - PubChem Source: National Center for Biotechnology Information, PubChem URL: [Link]

-

Title: Scheme of synthesis of 4,4,4-trifluoro-1-selenophen-2-ylbutane-1,3-dione. Reagents and conditions Source: ResearchGate URL: [Link]

Sources

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4,4,4-Trifluoro-1-thiophen-2-yl-butane-1,3-dione 1-oxime | C8H6F3NO2S | CID 9601765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione - Chemdiv [chemdiv.com]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinamine

Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the pyrimidine scaffold is of paramount importance, appearing in a wide array of biologically active molecules. This guide provides a comprehensive technical overview of a particularly promising derivative: 4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinamine. The strategic incorporation of a thiophene ring and a trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it a compound of significant interest for researchers, scientists, and professionals in drug development. This document will delve into its chemical characteristics, a validated synthesis protocol, and an exploration of its potential biological significance, grounded in authoritative scientific literature.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by a central pyrimidine ring substituted at the 2, 4, and 6 positions. The 2-position bears an amine group, a key functional group for hydrogen bonding and potential further derivatization. The 4-position is occupied by a 2-thienyl moiety, a five-membered aromatic ring containing a sulfur atom, which can engage in various intermolecular interactions. The 6-position is functionalized with a trifluoromethyl group (-CF3), a powerful electron-withdrawing group known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.

A comprehensive summary of the key physicochemical and identifying properties of this compound is presented in Table 1.

Table 1: Physicochemical and Identifying Properties

| Property | Value | Reference |

| IUPAC Name | 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-amine | N/A |

| Molecular Formula | C9H6F3N3S | [1] |

| Molecular Weight | 245.23 g/mol | [1] |

| CAS Number | Not explicitly found, but related compounds exist. | N/A |

| Appearance | Crystalline solid | [1] |

| Melting Point | Not explicitly reported, but a related compound, 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, has a melting point of 166-173 °C. | [2] |

| Solubility | Expected to have good solubility in organic solvents and low solubility in water.[3] | Inferred from similar compounds |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound can be reliably achieved through a cyclocondensation reaction.[1] This approach involves the reaction of a suitable precursor, 1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one, with guanidine. The causality behind this experimental choice lies in the established reactivity of guanidine as a binucleophile, which readily reacts with 1,3-dielectrophilic systems like the butenone precursor to form the stable pyrimidine ring.

Experimental Workflow Diagram:

Sources

"CAS number 67804-95-9 properties"

An In-Depth Technical Guide to 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one (CAS Number: 67804-95-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one (CAS No. 67804-95-9). This compound belongs to the thienopyrimidine class of heterocyclic molecules, a scaffold of significant interest in medicinal chemistry due to its demonstrated potential as a kinase inhibitor and anticancer agent. This document consolidates available data to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutics. While specific mechanistic and extensive toxicological data for this particular compound are limited, this guide draws upon information from closely related analogs to provide insights into its potential pharmacological profile.

Compound Identification and Chemical Properties

4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one, also known by its tautomeric name 4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ol, is a fluorinated heterocyclic compound. The presence of the thiophene ring, the pyrimidinone core, and the trifluoromethyl group are key structural features that likely contribute to its chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 67804-95-9 | N/A |

| Molecular Formula | C₉H₅F₃N₂OS | Chemdiv |

| Molecular Weight | 262.27 g/mol | Chemdiv |

| Canonical SMILES | c1cc(c2cc(C(F)(F)F)nc(n2)S)sc1 | Chemdiv |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Solubility | Not explicitly stated | N/A |

Synthesis and Spectroscopic Characterization

The synthesis of 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one can be achieved via the cyclocondensation of a trifluoromethyl-containing building block with a suitable thiophene-derived precursor. A key synthetic route is detailed in the Journal of the Brazilian Chemical Society, which involves the reaction of 1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one with urea.[1]

Experimental Protocol: Synthesis of 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one[1]

-

Starting Material Synthesis: The precursor, 1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one, is synthesized according to previously reported methods.

-

Cyclocondensation Reaction:

-

To a solution of 1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one in a suitable solvent such as ethanol, add an equimolar amount of urea.

-

The reaction mixture is refluxed for a sufficient period to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from an appropriate solvent system to yield the final compound.

-

Spectroscopic Data

The structural integrity of the synthesized compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides characteristic signals for the protons on the thiophene and pyrimidine rings. A representative ¹H NMR spectrum of the related compound 6-(2-thienyl)-4-trifluoromethyl-1H-pyrimidin-2-one in DMSO-d₆ is available and can be used as a reference for spectral interpretation.[2]

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound.

-

Elemental Analysis: As reported, the elemental analysis for C₉H₅F₃N₂OS is: Calculated: C, 41.22; H, 1.92; N, 10.68. Found: C, 41.15; H, 1.90; N, 10.61.[1]

Potential Biological Activities and Mechanism of Action

While specific biological studies on 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one are not extensively documented, the thienopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[3][4]

Inferred Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many thienopyrimidine derivatives is competitive inhibition at the ATP-binding site of protein kinases.[1] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4]

The thienopyrimidine core can form key hydrogen bonds with the hinge region of the kinase domain, effectively blocking the binding of ATP and halting the phosphorylation cascade.[3] Derivatives of thienopyrimidine have shown inhibitory activity against various kinases, including epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), and Tie-2.[5][6][7] Given the structural similarities, it is plausible that 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one may exhibit similar inhibitory activities.

Anticancer Potential

The inhibition of key kinases involved in cancer progression suggests that this compound could possess anticancer properties. Studies on related 5-trifluoromethylpyrimidine derivatives have demonstrated potent antitumor activities, with some compounds inducing apoptosis and arresting the cell cycle in cancer cell lines.[7] The cytotoxic properties of various thiadiazole and pyrimidine derivatives have also been extensively reviewed.[8][9]

Safety and Handling

According to the available Safety Data Sheet (SDS), 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one is classified as an irritant and poses a hazard to the aquatic environment. Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Detailed toxicological studies, including acute and chronic toxicity, mutagenicity, and carcinogenicity, for this specific compound are not publicly available. The genetic toxicology of related 5-fluoropyrimidines has been studied, and these compounds have been shown to induce genotoxic effects.[10]

Conclusion and Future Directions

4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one is a synthetically accessible compound with a chemical scaffold known to be biologically active. The presence of the thienopyrimidine core, coupled with the trifluoromethyl group, suggests its potential as a kinase inhibitor with possible applications in anticancer drug discovery.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a broad panel of kinases to determine its inhibitory profile and selectivity.

-

In Vitro and In Vivo Anticancer Studies: Assessing its efficacy in various cancer cell lines and animal models.

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

-

Toxicological Evaluation: Conducting thorough safety and toxicology studies to determine its therapeutic index.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this and related compounds. The provided synthesis protocol and analytical insights should facilitate further investigation into its promising pharmacological properties.

References

- Flores, A. F. C., et al. (2007). Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. Journal of the Brazilian Chemical Society, 18(7), 1316-1321.

-

Zhang, Y., & Jin, C. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 121, 118109.[3]

-

Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 1-13.[4]

- Pizzuti, L. (n.d.). Figure S3. 1 H NMR spectrum of the 6-(2-thienyl)-4-trifluoromethyl-1 H- pyrimidin-2-one ( 2b ), DMSO- d . 6.

-

Wang, X., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 562-567.[5]

-

Rewcastle, G. W., et al. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 19(23), 6670-6674.[6]

-

Rogers, C. G., & Back, K. C. (1984). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. Mutation Research/Reviews in Genetic Toxicology, 138(2-3), 189-196.[10]

-

Chemdiv. (n.d.). 4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine-2-thiol. Retrieved from Chemdiv website.[11]

-

BenchChem. (2025). The Rise of Thieno[2,3-d]pyrimidines: A Technical Guide to their Mechanism of Action as Kinase Inhibitors. Retrieved from BenchChem website.[1]

-

Wu, Q., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103533.[12]

- BenchChem. (2025). A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives.

-

Zhang, X., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2481.[7]

-

Jurca, T., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 26(11), 3197.[8]

-

Gierczak, M., et al. (2023). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 28(1), 312.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Compound 4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine-2-thiol - Chemdiv [chemdiv.com]

- 11. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Derivatives

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. As fundamental components of nucleic acids—cytosine, thymine, and uracil—pyrimidines are intrinsically recognized by biological systems.[1][2][3] This inherent biocompatibility has made their derivatives a privileged scaffold in drug design, leading to potent anticancer, antiviral, antibacterial, and antifungal agents.[2][4][5] This guide provides a comprehensive technical overview of the primary mechanisms through which pyrimidine derivatives exert their pharmacological effects. We will explore their roles as antimetabolites, enzyme inhibitors, and modulators of cellular signaling, supported by detailed experimental protocols and molecular pathway visualizations to provide researchers and drug development professionals with a robust understanding of this versatile chemical class.

The Centrality of Pyrimidines in Cellular Machinery

Pyrimidine derivatives derive their therapeutic power from their structural analogy to endogenous nucleobases. This mimicry allows them to interact with a wide array of biological targets, particularly enzymes involved in nucleotide metabolism and nucleic acid synthesis.[6][7] By substituting various functional groups onto the core pyrimidine ring, medicinal chemists can fine-tune their pharmacokinetic and pharmacodynamic properties, enabling precise targeting of enzymes like polymerases, kinases, and synthases.[6] This guide dissects these interactions across major therapeutic areas.

Anticancer Mechanisms: Disrupting Malignant Proliferation

Pyrimidine derivatives are most prominent in oncology, where they employ a multi-pronged attack on cancer cell growth and survival. The primary mechanisms include antimetabolite activity and kinase inhibition.

Antimetabolites: Starving the Cell of Building Blocks

Cancer's hallmark of rapid, uncontrolled proliferation creates a high demand for DNA and RNA synthesis. Pyrimidine antimetabolites exploit this dependency by inhibiting key enzymes in the nucleotide synthesis pathway.

Thymidylate Synthase (TS) catalyzes the sole de novo pathway for producing deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[8] The fluoropyrimidine class, including 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are classic examples of TS inhibitors.[6][9][10]

Mechanism: 5-FU is metabolically converted to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[8][11] FdUMP, being a structural analog of the natural substrate dUMP, binds to the nucleotide-binding site of TS. This binding facilitates the formation of a highly stable ternary covalent complex between FdUMP, TS, and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF).[8][9] This complex effectively sequesters the enzyme, blocking the binding of dUMP and halting dTMP production.[8] The resulting depletion of the deoxythymidine triphosphate (dTTP) pool leads to imbalances in deoxynucleotide levels, causing DNA damage and inducing apoptosis, a process often referred to as "thymineless death".[8]

Kinase Inhibition: Blocking Oncogenic Signaling

Many cancers are driven by the aberrant activity of protein kinases, which regulate cell growth, proliferation, and survival. [6]Pyrimidine derivatives have been successfully developed as ATP-competitive kinase inhibitors, targeting receptors like the Epidermal Growth Factor Receptor (EGFR). [1][6][12] Mechanism: These compounds are designed to fit into the ATP-binding pocket of the kinase domain. The pyrimidine core often serves as a scaffold that mimics the adenine portion of ATP, forming crucial hydrogen bonds with the hinge region of the kinase. [6]This occupation of the active site prevents ATP from binding, thereby inhibiting the autophosphorylation of the kinase and blocking the activation of downstream pro-survival signaling pathways, such as the PI3K-Akt and MAPK pathways. [1]

| Derivative Class | Target Kinase | Example Compound | Potency (IC₅₀) | Reference Cell Line |

|---|---|---|---|---|

| Phenyl-pyrimidines | EGFR | Erlotinib | 2 nM | HCT-116, A549, etc. |

| Pyrido[2,3-d]pyrimidines | CDK4/6 | Palbociclib | 11 nM (CDK4) | MCF-7 |

| Aminopyrimidines | BCR-ABL | Imatinib | 100 nM | K562 |

Note: Some example compounds may have complex heterocyclic systems but feature a core pyrimidine structure. Data is illustrative.

Antiviral Mechanisms: Halting Viral Replication

The primary antiviral strategy for pyrimidine derivatives is to act as nucleoside analogs that interfere with the replication of viral genetic material. [13][14] Mechanism: Antiviral pyrimidine nucleoside analogs (e.g., Lamivudine, Zidovudine) are administered as prodrugs. [14]Inside the host cell, they are phosphorylated by host cell kinases into their active triphosphate form. This active form mimics natural deoxynucleoside triphosphates (dNTPs). Viral polymerases (e.g., reverse transcriptase in HIV) mistakenly incorporate these analogs into the growing viral DNA or RNA strand. [14][15]Most of these analogs lack the 3'-hydroxyl group necessary for phosphodiester bond formation, leading to the immediate termination of chain elongation and halting viral replication. [14]Their selectivity stems from the fact that viral polymerases often have a higher affinity for these analogs than host DNA polymerases.

A secondary antiviral mechanism involves the inhibition of host pyrimidine biosynthesis. [16][17]By depleting the intracellular pool of pyrimidine nucleotides, these compounds effectively starve the virus of the necessary building blocks for replication. [17][18]This approach has shown synergistic effects when combined with nucleoside analogs. [16][18][19]

Antibacterial and Antifungal Mechanisms

Antibacterial Action

Similar to their anticancer counterparts, many antibacterial pyrimidines function by inhibiting bacterial DHFR. [7][20]The classic example is Trimethoprim, which shows significantly higher selectivity for bacterial DHFR over human DHFR, accounting for its therapeutic window. Another mechanism involves the disruption of bacterial cell division by inhibiting the polymerization of the FtsZ protein, a crucial component of the bacterial cytoskeleton. [20][21]

Antifungal Action

The primary target for many antifungal pyrimidines is the fungal cell membrane. These compounds inhibit enzymes in the ergosterol biosynthesis pathway, such as lanosterol demethylase. [22]Ergosterol is the fungal equivalent of cholesterol, and its depletion disrupts membrane integrity and function, leading to fungal cell death. [22][23][24]More recently, novel pyrimidine scaffolds have been identified that disrupt endoplasmic reticulum (ER) function, inducing the unfolded protein response and inhibiting the secretion of essential enzymes, representing a new mode of antifungal action. [25][26]

Key Experimental Protocols

Validating the mechanism of action requires a suite of robust biochemical and cell-based assays. The choice of experiment is dictated by the hypothesized target.

Protocol: Enzyme Inhibition Assay (DHFR)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrimidine derivative against DHFR. This protocol is self-validating through the inclusion of positive (known inhibitor) and negative (vehicle) controls.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), recombinant human DHFR enzyme, NADPH (cofactor), and DHF (substrate). Dissolve the test pyrimidine derivative and a known inhibitor (e.g., methotrexate) in DMSO to create stock solutions.

-

Assay Plate Setup: In a 96-well UV-transparent plate, add assay buffer to all wells. Add serial dilutions of the test compound and control compounds (methotrexate and DMSO vehicle) to respective wells.

-

Enzyme Addition: Add a fixed concentration of DHFR enzyme to all wells except for a "no enzyme" blank. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding a mixture of NADPH and DHF to all wells.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. The oxidation of NADPH to NADP⁺ during the reaction leads to this decrease.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Normalize the data against the DMSO control (100% activity) and the high-concentration methotrexate control (0% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchtrend.net [researchtrend.net]

- 6. ijsat.org [ijsat.org]

- 7. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. jrasb.com [jrasb.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antifungal - Wikipedia [en.wikipedia.org]

- 25. journals.asm.org [journals.asm.org]

- 26. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thienopyrimidine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

Thienopyrimidines, heterocyclic compounds featuring a thiophene ring fused to a pyrimidine ring, have emerged as a cornerstone in medicinal chemistry. Their structural resemblance to endogenous purine bases like adenine and guanine allows them to interact with a wide array of biological targets, making them a "privileged scaffold" in drug discovery.[1][2][3] This guide delves into the diverse biological activities of thienopyrimidine derivatives, exploring their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

The thienopyrimidine core can exist in three isomeric forms—thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines—each offering unique structural and electronic properties for chemical modification and optimization.[1] This inherent versatility has led to the development of thienopyrimidine-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2][4][5][6] Notably, the therapeutic potential of this scaffold is underscored by the presence of thienopyrimidine derivatives in several FDA-approved drugs and numerous candidates in clinical trials.[1][2]

This guide will provide a comprehensive overview of the key biological activities of thienopyrimidines, with a focus on the underlying molecular mechanisms and the experimental approaches to their characterization.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The anticancer potential of thienopyrimidine derivatives is one of the most extensively studied areas, with research revealing their ability to modulate multiple pathways involved in tumor growth and survival.

Mechanism of Action: Beyond Simple Cytotoxicity

Thienopyrimidines exert their anticancer effects through a variety of mechanisms, including:

-

Kinase Inhibition: A primary mode of action for many thienopyrimidine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.[7]

-

VEGFR-2 Inhibition: Thienopyrimidines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[8][9] By blocking the ATP-binding site of VEGFR-2, these compounds can effectively stifle a tumor's blood supply.[7]

-

EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is another important target. Overexpression of EGFR is common in many cancers and is associated with increased cell proliferation and survival. Thienopyrimidine derivatives have been designed to dually inhibit both EGFR and VEGFR-2, offering a broader therapeutic window.[10]

-

PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Novel thienopyrimidine series have been developed as highly potent and selective inhibitors of PI3K, demonstrating nanomolar inhibitory potency.[11]

-

-

Induction of Apoptosis and Mitotic Catastrophe: Thienopyrimidine compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[12] Furthermore, in apoptotic-resistant cancer cells, some derivatives can induce mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[12]

-

Tubulin Polymerization Inhibition: Certain thienopyrimidine analogues act as tubulin inhibitors, disrupting the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[13]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thienopyrimidines is highly dependent on the nature and position of substituents on the heterocyclic core. For instance, in the context of VEGFR-2 inhibition, specific substitutions on the thienopyrimidine scaffold have been shown to enhance potency and selectivity over other kinases like EGFR.[8] Similarly, for antiproliferative activity against cancer cell lines like HeLa and HT-29, the addition of a second sulfur atom to create thieno[3,2-d]pyrimidine-thiones significantly increases inhibitory effects.[14]

Experimental Workflow: Evaluating Anticancer Potential

A typical workflow to assess the anticancer activity of novel thienopyrimidine compounds involves a series of in vitro and in vivo assays.

Caption: A streamlined workflow for the evaluation of anticancer thienopyrimidines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HT-29) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[14][15]

-

Compound Treatment: Prepare serial dilutions of the test thienopyrimidine compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).[14]

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Table 1: Representative Anticancer Activity of Thienopyrimidine Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 5f | MCF-7 | 1.23 | Dual EGFR/VEGFR-2 inhibitor | [10] |

| 6e | HeLa | 0.591 (at 72h) | Tubulin inhibitor | [14] |

| 6j | HCT116 | Not specified | Induces apoptosis and mitotic catastrophe | [12] |

| DPP-21 | Average of 6 cancer cell lines | ~0.00623 | Tubulin inhibitor | [13] |

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and thienopyrimidine derivatives have shown promise as potent anti-inflammatory agents.[4][16][17]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of thienopyrimidines are attributed to their ability to inhibit key enzymes and signaling pathways in the inflammatory cascade:

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Thienopyrimidine derivatives have been developed as selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects.[18][19]

-

15-LOX Inhibition: 15-Lipoxygenase (15-LOX) is another enzyme involved in the inflammatory process, and its inhibition is a therapeutic target. Some thienopyrimidines exhibit dual inhibition of both COX-2 and 15-LOX.[16][18]

-

Cytokine and ROS Suppression: Thienopyrimidine compounds have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as reactive oxygen species (ROS) in activated macrophages.[16][18]

Experimental Workflow: Assessing Anti-inflammatory Properties

Caption: A typical workflow for discovering and validating anti-inflammatory thienopyrimidines.

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of the test thienopyrimidine compound at various concentrations, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of 5% w/v bovine serum albumin.[4]

-

Incubation: Incubate the mixture at 37°C for 15 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

-

Cooling and Absorbance Measurement: After cooling, measure the absorbance at 660 nm.

-

Inhibition Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100 Ibuprofen can be used as a standard reference drug.[4]

Table 2: Anti-inflammatory Activity of Selected Thienopyrimidine Derivatives

| Compound ID | Target | IC50 (µM) | Assay | Reference |

| 6o | 15-LOX | 1.17 | In vitro enzyme assay | [18] |

| 4 | COX-2 | Not specified (SI = 137.37) | In vitro enzyme assay | [18] |

| 5j | NO suppression | 18.62 | LPS-activated RAW 264.7 macrophages | [16] |

| 8a | Protein denaturation | Not specified (most potent) | BSA denaturation assay | [4] |

Antimicrobial Activity: A Broad Spectrum of Defense

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thienopyrimidine derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them a promising scaffold for the development of new anti-infective drugs.[1][20][21][22]

Mechanism of Action and Spectrum of Activity

Thienopyrimidines exhibit antibacterial, antifungal, antiparasitic, and antiviral properties.[1] Their structural similarity to purines suggests that they may act as antimetabolites, interfering with nucleic acid synthesis.[3] The antimicrobial activity is influenced by the specific substitutions on the thienopyrimidine core.[1][20] For instance, certain derivatives show remarkable activity against both Gram-positive and Gram-negative bacteria.[22]

Experimental Protocol: Antimicrobial Screening using Agar Disc Diffusion Method

-

Media Preparation and Inoculation: Prepare Mueller-Hinton agar plates and uniformly spread a standardized inoculum of the test microorganism (bacteria or fungi).

-

Disc Preparation: Impregnate sterile filter paper discs with a known concentration of the test thienopyrimidine compound.

-

Disc Placement: Place the impregnated discs on the surface of the agar plates.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.

Central Nervous System (CNS) Activity: Modulating Neurological Functions

Derivatives of pyrimidines, including thienopyrimidines, have been investigated for their potential to act on the central nervous system.[23][24][25] Their diverse biological activities suggest potential applications in treating a range of neurological disorders.[1][23]

Potential Therapeutic Applications

Research has explored the potential of pyrimidine derivatives, and by extension thienopyrimidines, as:

The development of thienopyrimidine-based CNS agents is an emerging area with significant therapeutic potential, though it is less explored compared to their anticancer and anti-inflammatory activities.

Conclusion and Future Perspectives

The thienopyrimidine scaffold is a remarkably versatile platform in drug discovery, yielding compounds with a wide array of potent biological activities. The ease of synthetic modification of the thienopyrimidine core allows for the fine-tuning of pharmacological properties and the development of highly selective and potent drug candidates.[1][2]

Future research in this field will likely focus on:

-

Multi-target Drug Design: Developing single molecules that can modulate multiple targets, such as dual kinase inhibitors or compounds with combined anti-inflammatory and anticancer properties.

-

Elucidation of Novel Mechanisms: Investigating new biological targets and mechanisms of action for thienopyrimidine derivatives.

-

Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their bioavailability, metabolic stability, and safety profiles.

The continued exploration of the chemical space around the thienopyrimidine nucleus, coupled with advances in computational drug design and high-throughput screening, promises to unlock the full therapeutic potential of this exceptional heterocyclic scaffold.

References

-

Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. European Journal of Medicinal Chemistry, 138, 1053-1065. [Link]

-

Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., & Major, T. C. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]

-

Ali, I., Sharma, A., & Wani, W. A. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(23), 7293. [Link]

-

Jadhav, S. D., & Patil, S. A. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design, 105(6), e70146. [Link]

-

Zhu, H., Liu, Y., Li, L., Zhang, J., & Wang, M. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 589-594. [Link]

-

Goudar, V., Rashmi, P., Shantharam, U., Hazra, K., & Nargund, L. G. (2012). Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. Journal of Chemical and Pharmaceutical Research, 4(6), 3100-3106. [Link]

-

Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]

-

Various Authors. (2025). Thienopyrimidines Exploring the Chemistry and Bioactivity. ResearchGate. [Link]

-

Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2018). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 23(11), 2947. [Link]

-

El-Gamal, M. I., & Oh, C. H. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research, 32(4), 659-690. [Link]

-

Tolba, M. S., Kamal, A. M., & El-Shehry, M. F. (2021). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Polycyclic Aromatic Compounds, 1-20. [Link]

-

Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 9(5), 213-220. [Link]

-

Various Authors. (2025). Thienopyrimidines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]

-

El-Gamal, M. I., Al-Said, M. S., & Al-Zahrani, M. H. (2020). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules, 25(17), 3982. [Link]

-

El-Gamal, M. I., Al-Said, M. S., & Al-Zahrani, M. H. (2023). Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity. European Journal of Medicinal Chemistry, 262, 115865. [Link]

-

Various Authors. (n.d.). Thienopyrimidine SAR. ResearchGate. [Link]

-

Ali, T. E. S., & Abdel-Gawad, H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1951-1971. [Link]

-

Saber, A. F., El-Sayed, W. A., & El-Ashry, E. S. H. (2022). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds, 42(5), 2316-2328. [Link]

-

Saber, A. F., El-Sayed, W. A., & El-Ashry, E. S. H. (2020). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds, 1-12. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6524. [Link]

-

El-Gamal, M. I., & Oh, C. H. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 743-755. [Link]

-

Various Authors. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. ResearchGate. [Link]

-

Tolba, M. S., Sayed, M., & Kamal, A. M. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. Records of Natural Products, 15(4), 365-375. [Link]

-

Various Authors. (2025). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. ResearchGate. [Link]

-

Moustafa, M. A., Gomaa, M. S., & El-Bendary, E. R. (2014). Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. Acta Poloniae Pharmaceutica, 71(4), 625-634. [Link]

-

Kumar, A., & Singh, P. (2013). Pyrimidine derivatives as potential agents acting on central nervous system. Mini-Reviews in Medicinal Chemistry, 13(12), 1804-1823. [Link]

-

Taylor, D. E., & Unemo, M. (2019). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Frontiers in Microbiology, 10, 2404. [Link]

-

Pant, S., & Nain, S. (2023). Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Drug Discovery Technologies, 20(2), 14-28. [Link]

-

Kumar, A., & Singh, P. (2015). Pyrimidine Derivatives as Potential Agents Acting on Central Nervous System. Central Nervous System Agents in Medicinal Chemistry, 15(1), 3-24. [Link]

-

Li, D., et al. (2024). Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma. European Journal of Medicinal Chemistry, 281, 116931. [Link]

Sources

- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alliedacademies.org [alliedacademies.org]

- 16. Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. acgpubs.org [acgpubs.org]

- 23. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benthamdirect.com [benthamdirect.com]

- 25. Pyrimidine Derivatives as Potential Agents Acting on Central Nerv...: Ingenta Connect [ingentaconnect.com]

"spectroscopic data for 4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinamine"

An In-Depth Technical Guide to the Spectroscopic Data of 4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for the compound this compound, a molecule of significant interest in medicinal chemistry and materials science.[1] Given the limited availability of a complete public spectroscopic dataset for this specific molecule, this document synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both detailed spectral interpretation and field-proven experimental protocols.

Molecular Structure and Spectroscopic Overview

This compound (CAS Number: 396-63-4) possesses a unique combination of heterocyclic and electron-withdrawing functional groups that give rise to a distinct spectroscopic fingerprint.[2] Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

The core structure consists of a pyrimidine ring substituted with an amino group at the 2-position, a thiophene ring at the 4-position, and a trifluoromethyl group at the 6-position. These features will be interrogated using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of a molecule.[3] The following sections detail the predicted ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and thienyl rings, as well as the amino group. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine-H5 | 7.20 - 7.40 | Singlet | N/A |

| Thienyl-H5' | 7.60 - 7.80 | Doublet | ~5.0 |

| Thienyl-H4' | 7.10 - 7.30 | Triplet | ~4.0 |

| Thienyl-H3' | 7.90 - 8.10 | Doublet | ~3.0 |

| NH₂ | 5.00 - 5.50 | Broad Singlet | N/A |

Interpretation: The pyrimidine H5 proton is expected to appear as a singlet in the aromatic region. The thiophene protons will present as a characteristic set of doublets and a triplet. The amino protons will likely appear as a broad singlet that may be exchangeable with D₂O. The exact chemical shift of the NH₂ protons can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine-C2 | 162 - 165 |

| Pyrimidine-C4 | 160 - 163 |

| Pyrimidine-C5 | 105 - 108 |

| Pyrimidine-C6 | 155 - 158 (quartet, J ≈ 35 Hz) |

| CF₃ | 120 - 123 (quartet, J ≈ 275 Hz) |

| Thienyl-C2' | 140 - 143 |

| Thienyl-C3' | 128 - 131 |

| Thienyl-C4' | 127 - 130 |

| Thienyl-C5' | 126 - 129 |

Interpretation: The carbon atoms of the pyrimidine ring will be observed at characteristic downfield shifts. The C6 and CF₃ carbons will appear as quartets due to coupling with the three fluorine atoms. The thienyl carbons will have chemical shifts typical for this heterocyclic system.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Parameters:

-

Data Acquisition and Processing: Acquire the spectra and process the data using appropriate software for Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3100 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (Pyrimidine) | 1550 - 1650 | Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Interpretation: The IR spectrum is expected to be dominated by strong absorptions from the C-F bonds of the trifluoromethyl group. The N-H stretching of the amino group will appear as a broad band. The aromatic C=C and C=N stretching vibrations will be present in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solution evaporated on a salt plate. For attenuated total reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion: The molecular formula is C₉H₆F₃N₃S, with a monoisotopic mass of approximately 259.04 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M+H]⁺) at m/z 260.0467 in positive ion mode.

Predicted Fragmentation Pattern: The molecule is expected to fragment through characteristic pathways, including the loss of the trifluoromethyl group and fragmentation of the pyrimidine and thienyl rings.

Caption: Proposed mass fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent like methanol or acetonitrile at a concentration of about 1 µg/mL. Acidification with formic acid can aid ionization.[3]

-

Instrument Parameters: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire data in full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to study the fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Predicted Absorption Maxima (λmax): Pyrimidine derivatives typically exhibit strong absorption in the UV region.[4][5] For this compound, λmax values are expected in the range of 250-280 nm and potentially another band around 300-340 nm, corresponding to π → π* and n → π* transitions of the conjugated aromatic system.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration. Perform serial dilutions to obtain solutions with absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).[3]

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the spectrum against a solvent blank over a wavelength range of 200-400 nm.[4]

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental principles, a comprehensive set of expected spectral features has been outlined. The included experimental protocols offer a practical framework for researchers to acquire and validate this data, facilitating the unambiguous identification and characterization of this important molecule.

References

-

Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Available from: [Link]

-

PubMed. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Trifluoromethylpyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Advantage of the Trifluoromethylpyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the backbone of numerous therapeutic agents. Its true potential, however, is often unlocked through strategic functionalization. The introduction of a trifluoromethyl (-CF3) group is a prime example of such a value-adding modification. The unique physicochemical properties imparted by the -CF3 group—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] When combined with the versatile pyrimidine ring, the resulting trifluoromethylpyrimidine scaffold represents a promising starting point for the discovery of novel therapeutics, particularly in oncology where kinases are frequent targets.[5][6]

This guide provides an in-depth technical framework for the initial screening of trifluoromethylpyrimidine compound libraries. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices at each stage of the early discovery process.

Part 1: Designing a Robust High-Throughput Screening (HTS) Cascade

The initial screening of a compound library is not a single experiment but a multi-stage process designed to efficiently identify promising hits while eliminating irrelevant or problematic compounds. A well-designed HTS cascade maximizes the chances of finding genuine, developable leads.

The Logic of the Screening Funnel

The screening process is best visualized as a funnel. A large number of compounds enter at the top and are subjected to a series of increasingly stringent assays. At each stage, a subset of compounds is selected to move forward, ensuring that resources are focused on the most promising candidates.

Caption: A typical HTS cascade for identifying lead compounds.

Primary Screening: Casting a Wide Net

The goal of the primary screen is to rapidly assess a large library of trifluoromethylpyrimidine compounds for any interaction with the target of interest, which in many cases will be a protein kinase.[6] This is typically a single-concentration screen designed for high throughput.[7]

Biochemical assays, which use purified proteins, are often the first choice for primary screening due to their simplicity and scalability.[8][9]

-

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based, no-wash immunoassay is highly suitable for HTS.[10][11] It can be configured to detect substrate phosphorylation or inhibitor binding.[12][13] The principle involves bringing donor and acceptor beads into close proximity upon a binding event, leading to a luminescent signal.[14]

-

Meso Scale Discovery (MSD): This technology uses electrochemiluminescence for detection, offering high sensitivity and a wide dynamic range.[15][16][17] MSD assays are particularly useful for multiplexing, allowing for the simultaneous assessment of multiple kinase activities or substrate phosphorylations.[18]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method measures the transfer of energy between a donor and an acceptor fluorophore. LanthaScreen® is a common TR-FRET platform used for both kinase activity and binding assays.[19]

Table 1: Comparison of Primary Biochemical Assay Technologies

| Technology | Principle | Throughput | Advantages | Disadvantages |

| AlphaLISA® | Luminescent Proximity | Very High | No-wash, sensitive, wide dynamic range[10][12] | Potential for interference from colored or singlet oxygen-quenching compounds |

| MSD | Electrochemiluminescence | High | High sensitivity, wide dynamic range, multiplexing capabilities[15][17][18] | Requires specialized instrumentation |

| TR-FRET | Time-Resolved FRET | Very High | Homogeneous, ratiometric detection minimizes interference | Can be sensitive to buffer components and compound fluorescence |

This protocol provides a general framework for a 384-well plate format.

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute kinase and biotinylated substrate to desired concentrations in assay buffer.

-

Prepare a solution of ATP at a concentration close to its Km for the specific kinase.

-

Dilute trifluoromethylpyrimidine compounds from DMSO stocks into assay buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.[9]

-

-

Assay Procedure:

-

Add 2.5 µL of the compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of the kinase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.

-

Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding 5 µL of a stop solution containing EDTA and the AlphaLISA® Acceptor beads conjugated to an anti-phospho-substrate antibody.

-

Add 5 µL of Streptavidin-coated Donor beads.

-

Incubate in the dark for 60 minutes at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Part 2: Hit Confirmation and Secondary Screening

Compounds that show significant activity in the primary screen ("hits") must undergo further testing to confirm their activity and rule out false positives.

Hit Confirmation and Dose-Response Analysis

The first step is to re-test the hits from the primary screen, often in triplicate, at the same single concentration. Confirmed hits are then subjected to a dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). This involves a serial dilution of the compound, and the resulting data is fitted to a sigmoidal curve.

Orthogonal and Cell-Based Assays

An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or principle. This helps to eliminate compounds that interfere with the primary assay format.[20]

Cell-based assays are a crucial next step as they provide a more physiologically relevant context.[21][22][23] They can confirm that a compound is cell-permeable and retains its activity in a complex cellular environment.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay directly measures compound binding to the target protein within intact cells.[24][25][26][27] This provides definitive evidence of target engagement.

Caption: Principle of the NanoBRET™ Target Engagement Assay.

-

Cell Preparation:

-

Assay Procedure:

-

Serially dilute the trifluoromethylpyrimidine compounds in DMSO and then in Opti-MEM®.

-

Add the compound dilutions to a white 384-well plate.

-

Add the cell suspension to the wells.

-

Add the NanoBRET™ Tracer, which is a fluorescently labeled ligand that binds to the kinase.

-

Incubate for 2 hours at 37°C in a CO2 incubator.

-

Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

-

Read the plate on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.[25]

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the compound.

-